N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide
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Overview
Description
N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dihydroxyphenyl group, and a hydrazino group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE typically involves the condensation of 2-chlorobenzoyl chloride with 2,4-dihydroxybenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-{2-[(E)-(4-cyanophenyl)methylidene]hydrazino}-4-oxobutanamide:
N-[2-(3,4-dihydroxyphenyl)ethyl]-L-glutamine: Another compound with a dihydroxyphenyl group, used in biological research for its potential therapeutic properties.
Uniqueness
N-(2-CHLOROPHENYL)-3-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-OXOPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research.
Properties
Molecular Formula |
C16H14ClN3O4 |
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Molecular Weight |
347.75 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-3-1-2-4-13(12)19-15(23)8-16(24)20-18-9-10-5-6-11(21)7-14(10)22/h1-7,9,21-22H,8H2,(H,19,23)(H,20,24)/b18-9+ |
InChI Key |
HLKGWCJRRNBVCK-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)NN=CC2=C(C=C(C=C2)O)O)Cl |
Origin of Product |
United States |
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